molecular formula C28H26ClN3O4S B2696076 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689772-10-9

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2696076
CAS No.: 689772-10-9
M. Wt: 536.04
InChI Key: GGOZNBAKSJNHTN-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative with a structurally complex framework. Its core quinazolin-4-one scaffold is substituted at three critical positions:

  • Position 2: A sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group.
  • Position 3: A (4-methoxyphenyl)methyl substituent.
  • Position 6: A morpholin-4-yl group.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOZNBAKSJNHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the 4-chlorophenyl group: This step involves the use of 4-chlorobenzoyl chloride in the presence of a base to form the 4-chlorophenyl ketone intermediate.

    Thioether formation: The 4-chlorophenyl ketone intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Morpholino substitution: The final step involves the substitution of a morpholino group at the 6-position of the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including this compound, are known for their anticancer activities. The presence of the quinazolinone core allows for interaction with various cellular targets involved in cancer progression. Research indicates that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the quinazoline structure can enhance its potency against specific cancer types, including breast and lung cancers.

Neurological Applications

There is emerging evidence suggesting that this compound may also exert neuroprotective effects. The morpholine group is known to enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially alleviating symptoms associated with these conditions .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Functional Groups : The incorporation of the 4-chlorophenyl group and morpholino substituent is accomplished through electrophilic aromatic substitution reactions.
  • Thioether Formation : The final structure is completed by introducing the thioether group via nucleophilic substitution reactions with thiol compounds.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The thioether group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Ketone functionalities can be reduced to alcohols using standard reducing agents.
  • Substitution Reactions : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution methods .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of similar quinazoline derivatives:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar quinazoline derivatives.
Study BNeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration, suggesting mechanisms involving neurotransmitter modulation.
Study CSynthesis EfficiencyDeveloped a novel synthetic route that improved yield and reduced reaction times for similar compounds, emphasizing scalability for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Electronic Effects

  • The target compound’s 4-methoxyphenyl group donates electrons via the methoxy group, contrasting with 4-chlorophenyl ’s electron-withdrawing effect. This balance may optimize binding to targets like kinases or receptors .

Solubility and Bioavailability

  • The morpholin-4-yl group in the target compound likely enhances water solubility compared to analogs with purely aromatic/hydrophobic substituents (e.g., ). This feature is critical for oral bioavailability .

Research Findings

  • Morpholine-containing analogs often show improved pharmacokinetic profiles due to enhanced solubility and metabolic stability .
  • Chlorophenyl derivatives (e.g., ) are associated with antimicrobial and anticancer activities, though specific data for the target compound is absent in the evidence.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_3\text{S}

This structure includes a quinazolinone core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), thereby preventing cell division and promoting apoptosis .
  • Antioxidant Activity : The presence of methoxy and chlorophenyl groups may enhance its antioxidant properties, reducing oxidative stress in cells .

Anticancer Activity

The compound's anticancer efficacy has been evaluated across various cancer cell lines. Table 1 summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
HCT-1165.9
HepG-26.9
PC-31.54
MCF-712.8

These results indicate that the compound exhibits significant growth inhibitory effects against multiple cancer types, particularly prostate and colorectal cancers.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise as an anti-inflammatory agent:

  • COX Inhibition : It has been reported to inhibit COX-II with an IC50 value of 0.52 μM, demonstrating higher potency than traditional NSAIDs like Rofecoxib .
  • In Vivo Studies : Animal models have indicated that treatment with this compound reduces inflammation markers significantly compared to controls.

Case Studies

  • Study on HCT-116 Cells : A recent study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in HCT-116 colorectal cancer cells. The mechanism was linked to increased apoptosis as evidenced by caspase activation assays .
  • In Vivo Efficacy in Mouse Models : A mouse model of induced inflammation showed that administration of the compound reduced paw edema significantly compared to untreated controls, suggesting its potential for therapeutic use in inflammatory conditions .

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